molecular formula C6H8ClIN2O2S B12222289 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12222289
M. Wt: 334.56 g/mol
InChI Key: XIQBBBOYBACAQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of a pyrazole precursor followed by sulfonylation. One common method includes the reaction of 1-isopropyl-1H-pyrazole with iodine and a sulfonyl chloride reagent under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride include:

These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of iodine and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H8ClIN2O2S

Molecular Weight

334.56 g/mol

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H8ClIN2O2S/c1-4(2)10-6(8)5(3-9-10)13(7,11)12/h3-4H,1-2H3

InChI Key

XIQBBBOYBACAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)I

Origin of Product

United States

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